Superior Cellular AMPK Activation Potency Compared to Structural Analogs IND1303 and IND1311
In a head-to-head study of indole-derived AMPK activators in HEK293 cells, IND 1316 demonstrated the highest potency, activating AMPK at a much lower concentration than its close structural analogs, IND1303 and IND1311 [1]. The study identified the specific structural features (carboxylic acid at C2 and a particular substitution pattern at C3) critical for this enhanced cellular activity.
| Evidence Dimension | Cellular AMPK activation potency (dose-dependent pAMPKα Thr172 phosphorylation) |
|---|---|
| Target Compound Data | IND 1316: Activates AMPK at a much lower concentration than comparators. |
| Comparator Or Baseline | IND1303 and IND1311: Required higher concentrations to achieve comparable AMPK activation. |
| Quantified Difference | IND1316 was the product that activated AMPK at a much lower concentration. |
| Conditions | HEK293 cells treated with a dose-range of each compound; AMPK activation assessed via Western blot for pAMPKα (Thr172). |
Why This Matters
This demonstrates that IND 1316 is the most potent AMPK activator within its specific indole series, validating its selection as the lead compound for in vivo neuroprotection studies.
- [1] Vela M, García-García MA, Sanz A, et al. Neuroprotective Effect of IND1316, an Indole-Based AMPK Activator, in Animal Models of Huntington Disease. ACS Chem Neurosci. 2022;13(2):275-287. (Figure 2, Results: AMPK activity in HEK293 cells). View Source
